molecular formula C11H19ClN2O2 B1393713 4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1255147-56-8

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1393713
CAS No.: 1255147-56-8
M. Wt: 246.73 g/mol
InChI Key: JFUPTSPWUBPIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C9H15ClN2O2 It is a pyrazole derivative, characterized by the presence of a chloro group at the 4-position, a diethoxyethyl group at the 1-position, and methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with chloro and diethoxyethyl substituents. One common method involves the nucleophilic substitution reaction where a pyrazole derivative is treated with a chloroalkylating agent in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds with various functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloro and diethoxyethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Chloro-3,5-dimethyl-1H-pyrazole

Uniqueness

4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chloro and diethoxyethyl groups, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives. Its specific substitution pattern makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUPTSPWUBPIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=C(C(=N1)C)Cl)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196066
Record name 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-56-8
Record name 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.